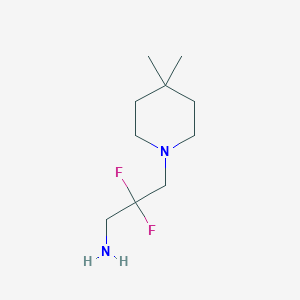
3-Amino-1-(4-iodophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(4-iodophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₂INO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-iodophenyl)propan-1-ol typically involves the iodination of a precursor compound followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene, which is then reduced to 4-iodo-β-phenylethylamine. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(4-iodophenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(4-iodophenyl)propan-1-one.
Reduction: Formation of 3-Amino-1-(4-iodophenyl)propan-1-amine.
Substitution: Formation of 3-Amino-1-(4-substituted phenyl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(4-iodophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(4-iodophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The iodine atom may also play a role in its biological activity by facilitating the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropan-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodoaniline: Contains an iodine atom and an amino group but lacks the hydroxyl group.
3-Amino-1-phenylpropan-1-ol: Similar structure but without the iodine atom.
Uniqueness
3-Amino-1-(4-iodophenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propane backbone, along with an iodine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H12INO |
|---|---|
Molekulargewicht |
277.10 g/mol |
IUPAC-Name |
3-amino-1-(4-iodophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 |
InChI-Schlüssel |
OSHGGCAOBZIYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CCN)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


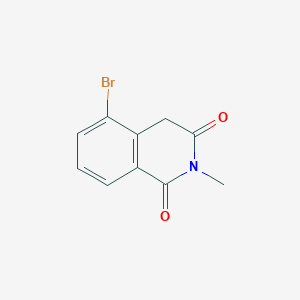
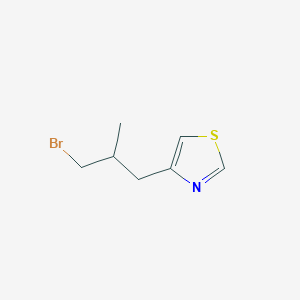
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
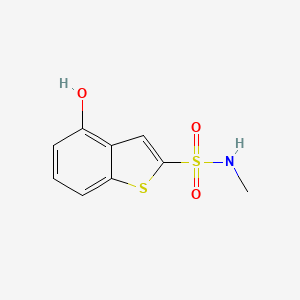

![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)


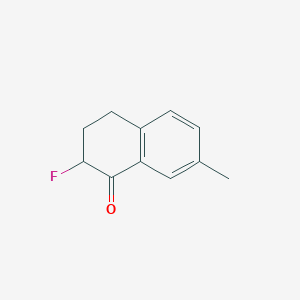
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)

![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
